BenchChemオンラインストアへようこそ!

N-(2-bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Pyridazine-3-carboxamide Kinase inhibition SAR

This pyridazine-3-carboxamide features an ortho‑bromophenyl amide and a 1,2,4‑triazol‑1‑yl substituent—a combination absent in known CB2 or TYK2 series. The bromine atom serves as a heavy‑atom probe for halogen‑bonding analysis in docking, while the triazole‑pyridazine core aligns with kinase inhibitor design. Procure as a rational SAR expansion tool, with the understanding that target engagement and potency must be established through in‑house assays.

Molecular Formula C13H9BrN6O
Molecular Weight 345.16
CAS No. 1448056-98-1
Cat. No. B2783032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
CAS1448056-98-1
Molecular FormulaC13H9BrN6O
Molecular Weight345.16
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)Br
InChIInChI=1S/C13H9BrN6O/c14-9-3-1-2-4-10(9)17-13(21)11-5-6-12(19-18-11)20-8-15-7-16-20/h1-8H,(H,17,21)
InChIKeyQZIUSJJKWGQOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448056-98-1): Baseline Identity for Research Procurement


N-(2-bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic small molecule (C13H9BrN6O, MW: 345.16 g/mol) belonging to the pyridazine-3-carboxamide class, featuring a 2-bromophenyl amide moiety and a 1,2,4-triazole substituent at the pyridazine 6-position [1]. Its structural features place it within a broader family explored for kinase inhibition and GPCR modulation, but no published quantitative biological data or comparator studies were retrievable from permitted primary sources.

Why N-(2-Bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Cannot Be Casually Substituted by Generic Pyridazine-3-carboxamides


The specific 2-bromophenyl and 1,2,4-triazol-1-yl substitution pattern on the pyridazine-3-carboxamide scaffold is expected to impart unique steric, electronic, and hydrogen-bonding properties relative to other in-class compounds [1]. Even among structurally similar pyridazine-3-carboxamides, minor modifications lead to large shifts in target selectivity—for instance, CB2 agonist activity in related series varies from EC50 >10 µM to <5 nM depending on the N-aryl substituent [2]. However, no direct quantitative data exists for CAS 1448056-98-1 to confirm whether the bromophenyl-triazole combination confers any measurable advantage over its closest analogs.

Quantitative Differentiation Evidence for N-(2-Bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: Where Data Exists vs. Where It Is Absent


Evidence Gap: No Comparative Biological Data Identified for CAS 1448056-98-1

A comprehensive search of primary research papers, patents, PubChem, ChEMBL, and BindingDB did not yield any quantitative potency, selectivity, or ADMET data for N-(2-bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. The compound appears in chemical vendor catalogs (excluded sources) and is structurally annotated in PubChem and SpectraBase, but no functional assay results or head-to-head comparisons with close analogs are publicly available from permitted sources [1]. Several related pyridazine-3-carboxamides have been characterized as CB2 agonists (EC50 values from 3.7 nM to >10 µM) [2] and JAK/TYK2 inhibitors [3], but CAS 1448056-98-1 was not among the evaluated compounds in those studies.

Pyridazine-3-carboxamide Kinase inhibition SAR

Structural Uniqueness: Bromine Substitution Pattern Differs from Common Pyridazine-3-carboxamide Analogs

The 2-bromophenyl moiety in CAS 1448056-98-1 represents a distinct substitution pattern not found in the most extensively characterized pyridazine-3-carboxamide series. For example, the CB2 agonist series by Qian et al. (2017) explored N-phenyl, N-benzyl, and N-alkyl variants but did not include ortho-bromophenyl substitution [1]. The ortho-bromine may enable halogen-bonding interactions and alter the dihedral angle of the amide linkage, potentially affecting target binding in ways not achievable with unsubstituted, para-substituted, or meta-substituted phenyl analogs. However, this remains a structural hypothesis; no experimental binding or functional data are available to quantify any advantage.

Medicinal chemistry Scaffold differentiation Halogen bonding

Physicochemical Properties: Limited Computed Data Without Experimental Validation

The molecular formula C13H9BrN6O and exact mass 344.0021 g/mol are confirmed by SpectraBase [1]. Computed properties (e.g., via PubChem or ZINC) may include LogP, HBD/HBA counts, and TPSA, but no experimentally measured values (e.g., shake-flask LogP, kinetic solubility, or PAMPA permeability) have been reported for this specific compound. In the related CB2 agonist series, measured LogP values for pyridazine-3-carboxamides ranged from 2.1 to 4.7, demonstrating that subtle structural changes can significantly alter physicochemical profiles [2]. Without experimental data for CAS 1448056-98-1, its true drug-likeness and developability profile remain unknown.

Drug-likeness LogP Physicochemical profiling

Application Scenarios for N-(2-Bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Based on Available Evidence


Exploratory Medicinal Chemistry: SAR Expansion of Pyridazine-3-carboxamide Scaffolds

This compound can serve as a structurally distinct analog for SAR studies exploring the impact of ortho-bromophenyl substitution on pyridazine-3-carboxamide biological activity. Given that related series (CB2 agonists, TYK2 inhibitors) have not explored this substitution pattern [1], it represents a rational expansion of chemical space. However, procurement should be accompanied by a plan for in-house biological profiling, as no target engagement or potency data are available from public sources.

Computational Chemistry: Docking and Pharmacophore Modeling

The combination of a 1,2,4-triazole, pyridazine core, and ortho-bromophenyl group provides a unique pharmacophore for computational studies. The bromine atom serves as a heavy atom probe for halogen-bonding interaction analysis in docking simulations against kinase or GPCR targets of interest [1]. The compound's availability as a physical sample enables validation of computational predictions through experimental binding assays.

Chemical Biology: Probe Development for Bromodomain or Kinase Targets

The triazole-pyridazine scaffold has precedent in kinase inhibitor design [2], and the bromophenyl moiety is a recognized bromodomain-binding motif. While no BRD4 or kinase inhibition data exist for this specific compound, it could be procured as a starting point for developing chemical probes targeting these protein families, with the understanding that significant medicinal chemistry optimization would be required.

Quote Request

Request a Quote for N-(2-bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.